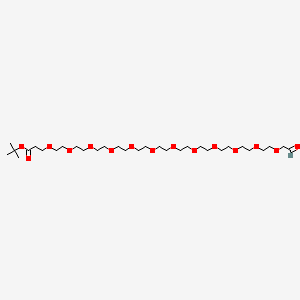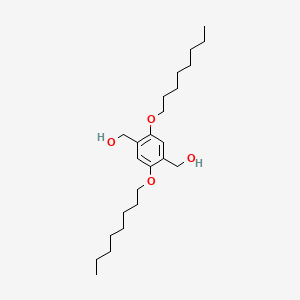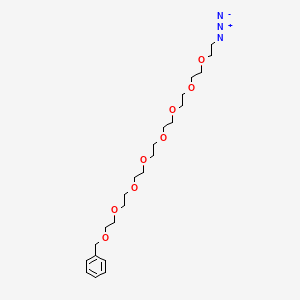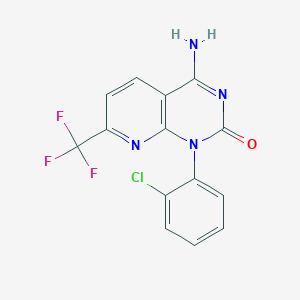
Propanol-PEG6-CH2OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanol-PEG6-CH2OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are a novel class of small molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanol-PEG6-CH2OH typically involves the reaction of polyethylene glycol (PEG) with propanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the PEG-propanol linkage. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for use in research and development .
Chemical Reactions Analysis
Types of Reactions
Propanol-PEG6-CH2OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
Propanol-PEG6-CH2OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Medicine: Utilized in drug discovery and development to create novel therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
Propanol-PEG6-CH2OH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Propanol-PEG4-CH2OH: Similar structure but with a shorter PEG chain.
Propanol-PEG8-CH2OH: Similar structure but with a longer PEG chain.
Uniqueness
Propanol-PEG6-CH2OH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the compound .
Properties
Molecular Formula |
C16H34O8 |
|---|---|
Molecular Weight |
354.44 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C16H34O8/c17-3-1-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-2-4-18/h17-18H,1-16H2 |
InChI Key |
ASZQAUIGAJVKKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCCOCCOCCOCCOCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)



![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)



![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)
![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)

